molecular formula C19H21FN2O5S2 B2417376 1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 922479-12-7

1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2417376
CAS No.: 922479-12-7
M. Wt: 440.5
InChI Key: GSYPKSXRQFNGJA-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with sulfonyl and carboxamide groups. The presence of fluorine and methylsulfonyl groups further enhances its chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The introduction of the sulfonyl and carboxamide groups is achieved through a series of reactions, including sulfonation and amidation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activity or protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-chlorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
  • 1-((4-bromophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
  • 1-((4-methylphenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of fluorine substitution in various chemical and biological contexts.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S2/c1-28(24,25)17-8-4-16(5-9-17)21-19(23)14-10-12-22(13-11-14)29(26,27)18-6-2-15(20)3-7-18/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYPKSXRQFNGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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